molecular formula C9H9F2NO B1392329 3-(2,3-Difluorophenoxy)azetidine CAS No. 1211876-03-7

3-(2,3-Difluorophenoxy)azetidine

Cat. No.: B1392329
CAS No.: 1211876-03-7
M. Wt: 185.17 g/mol
InChI Key: TXTVXNRODZFMEX-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenoxy)azetidine is a synthetically produced azetidine derivative of high interest in medicinal chemistry and neuroscience research. This compound is structurally characterized by an azetidine ring linked to a 2,3-difluorophenoxy group, a motif found in a class of novel compounds investigated as modulators of cortical catecholaminergic neurotransmission . Its primary research value lies in the exploration of potential therapies for central nervous system (CNS) disorders. Preclinical research indicates that structurally related azetidine phenoxy derivatives are being studied for their potential utility in treating cognitive impairments, schizophrenia, and anxiety disorders . The mechanism of action for this compound family involves modulation of neurochemical pathways in the cerebral cortex, making it a valuable chemical tool for understanding catecholamine function and developing new pharmacological targets . As a building block in organic synthesis, it serves as a key intermediate for the preparation of more complex molecules, including those with potential β-lactam structures known for diverse biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-difluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTVXNRODZFMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Asymmetric Synthesis in the Formation of Azetidine Ring Systems

Principles of Stereoselectivity in Four-Membered Ring Construction

The synthesis of four-membered rings like azetidines is governed by principles that account for significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain influences the conformation of the ring, which is typically puckered and undergoes inversion, unlike the more planar oxetane (B1205548) ring. rsc.org The stereochemical outcome of cyclization reactions to form azetidines is a result of a delicate balance between steric and electronic factors in the transition state.

Key strategies for forming the azetidine (B1206935) ring are broadly categorized into cyclizations and cycloadditions. rsc.org In intramolecular cyclization, typically a nucleophilic substitution, the stereochemistry is often dictated by the pre-existing stereocenters in the acyclic precursor. rsc.org For example, in SN2-type ring closures, an inversion of configuration at the electrophilic carbon is expected. The geometry of the transition state, which must accommodate the strain of the incipient four-membered ring, plays a crucial role. Computational studies have shown that in certain ring-closure reactions, the transition states leading to trans-substituted azetidines can be energetically favored over those leading to cis products, providing a basis for diastereoselectivity under kinetic control. acs.org

In cycloaddition reactions, such as the [2+2] cycloaddition, the stereochemical outcome is governed by the rules of orbital symmetry. vanderbilt.edu For instance, photochemical [2+2] cycloadditions often proceed through a concerted pathway, allowing for the stereospecific transfer of the olefin geometry to the cyclobutane-type product. vanderbilt.edu The use of chiral auxiliaries or catalysts introduces an external chiral environment that can effectively bias the formation of one stereoisomer over others. wikipedia.orgyoutube.com The auxiliary can enforce a specific approach of the reactants, leading to high levels of stereochemical control that would not be achievable otherwise. youtube.com

Diastereoselective Synthetic Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For azetidines, this involves creating a preference for one diastereomer (e.g., cis vs. trans) over another.

A notable method for achieving diastereoselectivity is through the hydrozirconation of unsaturated precursors. Szymoniak and colleagues developed a stereoselective synthesis of cis-2,3-disubstituted azetidines using this approach. The process begins with the treatment of an appropriate unsaturated carbamate (B1207046) with the Schwartz reagent (Cp₂ZrHCl), which generates a hydrozirconated intermediate. Subsequent reaction with iodine yields an iodocarbamate. The final step involves a base-promoted intramolecular nucleophilic substitution, which proceeds with high diastereoselectivity to furnish the enantiopure cis-azetidine. rsc.org

Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This strategy has been effectively applied to azetidine synthesis.

One prominent example is the use of chiral tert-butanesulfinamide, a versatile auxiliary popularized by Ellman. Voss and co-workers described the synthesis of C-2-substituted azetidines where a Reformatsky reaction of a sulfinimine provided a β-amino ester, which was then reduced to the corresponding alcohol. rsc.org Cyclization under Mitsunobu-type conditions with a reagent like the Tsunoda reagent yielded the desired C-2-substituted azetidines with high levels of stereocontrol. rsc.org More recently, a general and scalable three-step method starting from achiral materials and using tert-butanesulfinamide has been developed to produce a wide range of C2-substituted azetidines with good diastereoselectivity. acs.org

Similarly, (S)-1-Phenylethylamine has been employed as both a nitrogen source and a chiral auxiliary in the synthesis of enantiomerically distinct azetidine-2,4-dicarboxylic acids. The known configuration of the auxiliary allowed for the assignment of the absolute configuration of the final products. rsc.org

Table 1: Examples of Chiral Auxiliaries in Azetidine Synthesis

Chiral Auxiliary Reaction Type Key Features Reference(s)
tert-Butanesulfinamide Addition to sulfinimines followed by cyclization Provides strong chiral induction; both enantiomers are available; easily cleaved. rsc.orgacs.org
(S)-1-Phenylethylamine Cyclization Acts as both nitrogen donor and chiral control element. rsc.org
Oxazolidinones Asymmetric alkylation and aldol (B89426) reactions Sets absolute stereochemistry for multiple centers in complex syntheses. wikipedia.org

The reduction of azetidin-2-ones, commonly known as β-lactams, is a widely used and reliable method for synthesizing azetidines due to the ready availability of the starting materials. A key advantage of this method is that the reduction process typically proceeds with complete retention of stereochemistry. acs.org Reagents such as diborane, lithium aluminum hydride (LiAlH₄), and alanes are effective for this transformation. acs.org This stereochemical retention means that the relative and absolute configuration of substituents on the β-lactam ring is directly transferred to the resulting azetidine. This makes the vast and well-established chemistry of stereoselective β-lactam synthesis, such as the Staudinger ketene-imine cycloaddition, directly applicable to the synthesis of chiral azetidines. acs.org

Ring expansion reactions provide another pathway to azetidines. A diastereoselective [3+1] ring expansion has been developed involving the reaction of methylene (B1212753) aziridines with a rhodium-bound carbene. This method efficiently produces highly substituted methylene azetidines in high yields and with excellent stereoselectivity. The reaction is believed to proceed through an ylide intermediate, followed by a ring-opening and ring-closing cascade that effectively transfers the chirality from the starting aziridine (B145994) to the azetidine product. This strategy enables the formation of complex azetidine scaffolds containing adjacent tertiary-quaternary stereocenters. nih.gov

Enantioselective Synthetic Approaches

While diastereoselective methods control relative stereochemistry, enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction.

Several enantioselective methods for azetidine synthesis have been developed. An organocatalytic approach has been reported for the synthesis of C2-functionalized azetidines. This protocol involves the enantioselective α-chlorination of an aldehyde, which is then converted to a common intermediate that can lead to either aziridines or azetidines with high enantiomeric excess (84–92% ee). nih.gov

Another powerful strategy is the copper-catalyzed boryl allylation of azetines. This method installs both a boryl and an allyl group across the double bond of the azetine ring, creating two new stereogenic centers with high enantioselectivity. This represents a rare example of asymmetric boryl alkylation of a C=C bond within a strained heterocycle. nih.gov

Furthermore, an enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides has been achieved using a chiral N,N'-dioxide/Mg(II) complex as the catalyst. This reaction provides access to enantioenriched exo-imido azetidines with excellent yields and enantioselectivities (up to 94% ee). acs.org

Table 2: Selected Enantioselective Syntheses of Azetidines

Reaction Type Catalyst/Reagent Product Type Enantiomeric Excess (ee) Reference(s)
α-Chlorination/Cyclization Organocatalyst C2-alkyl substituted azetidines 84–92% nih.gov
Boryl allylation of azetines Cu/bisphosphine complex 2,3-disubstituted azetidines High nih.gov
[3+1] Cycloaddition Chiral N,N'-dioxide/Mg(II) complex exo-imido azetidines up to 94% acs.org
Gold-catalyzed oxidative cyclization Chiral N-propargylsulfonamides Chiral azetidin-3-ones >98% nih.gov

Chiral Pool and Chiral Auxiliary Strategies

One of the most effective approaches to introduce chirality is to start with an enantiomerically pure precursor, a strategy known as chiral pool synthesis. Naturally occurring compounds like amino acids, with their inherent stereochemistry, are common starting points. For instance, chiral amino acids can be used to synthesize chiral azetidin-3-ones, which are versatile intermediates for a variety of 3-substituted azetidines. nih.gov This approach, however, can be limited by the availability and structural diversity of the starting materials. nih.gov

A more flexible method involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered.

A prominent example is the use of (S)-1-phenylethylamine as both a nitrogen source and a chiral auxiliary in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org Similarly, tert-butanesulfinamide has emerged as a powerful chiral auxiliary for the synthesis of C2-substituted azetidines. digitellinc.com This method is advantageous as both enantiomers of the auxiliary are commercially available, allowing access to either enantiomer of the final product. researchgate.net The general process involves the condensation of the chiral auxiliary with an achiral starting material, followed by a diastereoselective reaction to form the azetidine ring, and subsequent removal of the auxiliary. digitellinc.comwikipedia.org

For the synthesis of a compound like 3-(2,3-Difluorophenoxy)azetidine, one could envision a strategy starting from N-Boc-3-azetidinone. nih.gov A chiral auxiliary could be employed during the reduction of the ketone to a hydroxyl group, establishing a chiral center at the C3 position. Subsequent etherification with 2,3-difluorophenol (B1222669) would then yield the target compound in an enantiomerically enriched form.

Asymmetric Catalysis in Azetidine Formation

Asymmetric catalysis offers a more atom-economical approach to chiral azetidines, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric formation of azetidine rings. birmingham.ac.uk

Gold-catalyzed reactions have shown particular promise. For example, a gold-catalyzed intermolecular oxidation of alkynes has been developed for a flexible and stereoselective synthesis of chiral azetidin-3-ones. nih.govnih.gov This method utilizes chiral N-propargylsulfonamides, which are accessible with high enantiomeric excess, and proceeds through a reactive α-oxogold carbene intermediate. nih.govnih.gov

Copper-catalyzed reactions have also been extensively explored. Chiral azetidine-derived ligands have been used in copper-catalyzed Henry reactions to produce β-nitro alcohols with high enantioselectivity. bham.ac.uk More directly related to the azetidine core, copper-catalyzed asymmetric [3+1]-cycloadditions have been used to synthesize chiral tetrasubstituted azetidines from azetines. rsc.org Furthermore, a highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst allows for the convenient access to chiral 2,3-disubstituted azetidines. nih.gov

Stereoselective Functionalization of Pre-formed Azetidines

An alternative to constructing the chiral azetidine ring from acyclic precursors is the stereoselective functionalization of an existing azetidine scaffold. This approach is particularly useful for creating a library of diverse, stereochemically defined azetidine derivatives. uni-muenchen.deuni-muenchen.de

Stereoselective α-Lithiation and Electrophile Trapping

Directed metalation, specifically α-lithiation followed by trapping with an electrophile, is a powerful tool for the functionalization of saturated nitrogen heterocycles. nih.gov The regioselectivity of this reaction on the azetidine ring is heavily influenced by the nature of the nitrogen protecting group. Electron-withdrawing groups such as tert-butoxycarbonyl (Boc) or thiopivaloyl are effective in directing lithiation to the carbon adjacent to the nitrogen. bham.ac.ukresearchgate.net

The stereochemical outcome of this process can be controlled to a high degree. For example, the α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent reaction with various electrophiles yields 2-substituted 3-hydroxyazetidines with generally good trans-diastereoselectivity. nih.govnih.gov Interestingly, the stereoselectivity can be dependent on the electrophile used; deuteration, for instance, often results in the cis-diastereoisomer. nih.govnih.gov

The choice of the N-protecting group can also influence the regioselectivity of the lithiation on an already substituted azetidine ring. For N-thiocarbonyl protected 2-alkyl-substituted azetidines, a tert-butyl substituent on the thiocarbonyl directs lithiation to the 2-position, while a tert-butoxy (B1229062) group directs it to the 4-position.

Below is a table summarizing the results of stereoselective α-lithiation and electrophile trapping of N-thiopivaloylazetidin-3-ol.

ElectrophileProductYield (%)Diastereomeric Ratio (trans:cis)
D2O2-Deutero-N-thiopivaloylazetidin-3-ol851:5
MeI2-Methyl-N-thiopivaloylazetidin-3-ol75>20:1
BnBr2-Benzyl-N-thiopivaloylazetidin-3-ol68>20:1
PhCHO2-(Hydroxy(phenyl)methyl)-N-thiopivaloylazetidin-3-ol7210:1

Control of Stereochemistry in Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the stereoselective functionalization of pre-formed azetidines. uni-muenchen.de For instance, palladium-catalyzed reactions have been employed for the N-arylation of azetidines. uni-muenchen.de

The development of chiral ligands for these metal catalysts allows for asymmetric transformations on the azetidine ring. Chiral azetidines themselves can serve as effective ligands in a variety of metal-catalyzed reactions, including Friedel-Crafts alkylations and Michael-type additions. birmingham.ac.ukresearchgate.net For example, enantiopure cis-azetidines have been used as chiral ligands for copper in the Henry reaction, achieving excellent enantioselectivity (>99.5% ee). bham.ac.uk

A notable recent development is the copper-catalyzed enantioselective boryl allylation of azetines, which provides access to chiral 2,3-disubstituted azetidines. nih.gov This method is significant as it creates two new stereogenic centers simultaneously with high efficiency and stereocontrol. nih.gov

Chemical Reactivity and Post Synthetic Transformations of 3 2,3 Difluorophenoxy Azetidine and Its Derivatives

Reactivity Driven by Ring Strain and Electronic Properties

The chemical behavior of azetidines is fundamentally influenced by their inherent ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value positions azetidines between the more labile aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain energy makes the azetidine (B1206935) ring sufficiently stable for handling while also being susceptible to specific ring-opening reactions under controlled conditions, providing a valuable pathway for the functionalization of the σ-N–C bond. rsc.orgrsc.orgresearchwithrutgers.com

The presence of the nitrogen atom within the four-membered ring introduces distinct electronic properties. researchgate.net The nitrogen's lone pair of electrons can participate in reactions, and its basicity is a key factor in its chemical reactivity. nih.gov The substituents on the azetidine ring, such as the 2,3-difluorophenoxy group at the C-3 position, can further modulate these electronic properties through inductive and mesomeric effects, thereby influencing the molecule's reactivity and the regioselectivity of its transformations.

Ring-Opening Reactions of Azetidines

The strain within the azetidine ring makes it susceptible to cleavage, a characteristic that has been exploited in various synthetic strategies. rsc.orgrsc.orgbeilstein-journals.org These reactions typically involve the breaking of one of the C-N bonds and can be initiated by a variety of reagents and catalysts.

Nucleophilic Ring Opening Reactions (e.g., with sulfur and oxygen nucleophiles)

Azetidines can undergo ring-opening reactions when treated with nucleophiles. beilstein-journals.orgmagtech.com.cn For these reactions to proceed, the azetidine often requires activation, for instance, through the formation of a quaternary azetidinium salt or by using a Lewis acid catalyst. magtech.com.cn This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn In the case of unsymmetrically substituted azetidines, the nucleophile's point of attack is determined by the nature of the substituents on the ring. magtech.com.cn For instance, electron-withdrawing groups can direct the nucleophile to the adjacent carbon atom. magtech.com.cn Reactions with sulfur and oxygen nucleophiles have been reported, leading to the formation of functionalized acyclic amines. beilstein-journals.org These reactions are often stereoselective, providing a means to control the stereochemistry of the resulting product. nih.gov

A study on the ring-opening of aziridines with thiol-derivatives has shown the potential for such reactions in chemical sensing, though these often require specific conditions like high concentrations and elevated temperatures. nih.gov While this research was on aziridines, the principles can be extended to the more stable azetidine ring system, suggesting potential applications for 3-(2,3-difluorophenoxy)azetidine derivatives in the development of chemical probes.

Palladium-Catalyzed Ring Opening

Palladium catalysis has emerged as a powerful tool for the regioselective and stereospecific ring-opening of small, strained heterocycles. While much of the research has focused on aziridines, the principles are applicable to azetidines. acs.org These reactions often involve the oxidative addition of a C-N bond to a low-valent palladium complex, followed by reductive elimination or further reaction with a coupling partner.

This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds at one of the former ring carbons, providing access to a diverse range of functionalized amine products. The regioselectivity of the ring opening can often be controlled by the choice of ligands on the palladium catalyst and the substituents on the azetidine ring. acs.org

Functionalization of the Azetidine Ring System

Beyond ring-opening reactions, the azetidine scaffold can be functionalized directly, preserving the four-membered ring. This allows for the synthesis of more complex and densely substituted azetidine derivatives.

Direct Functionalization at C-3 (e.g., C-H activation, arylation, alkylation)

The functionalization of the C-3 position of the azetidine ring is a key strategy for introducing molecular diversity. Methods such as C-H activation have been developed to directly install new substituents at this position. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of suitable precursors has been shown to be an effective method for constructing the azetidine ring itself, highlighting the potential for C-H functionalization in this system. acs.orgorganic-chemistry.org

The development of visible light-enabled aza Paternò-Büchi reactions provides another route to functionalized azetidines, allowing for the direct [2+2] cycloaddition of imines and alkenes. nih.gov This method offers a mild and efficient way to access azetidines with various substituents.

Functionalization at C-2 and C-4 Positions

While functionalization at the C-3 position is common, methods for modifying the C-2 and C-4 positions are also being explored. An enantioselective synthesis of C2-functionalized azetidines has been developed through organocatalysis, starting from α-chlorination of aldehydes. nih.gov This approach provides access to chiral azetidines with alkyl substituents at the C-2 position. nih.gov

The ability to functionalize different positions on the azetidine ring allows for the fine-tuning of the molecule's properties, which is crucial for applications in areas like medicinal chemistry.

Table of Mentioned Compounds

Compound Name
This compound
Azetidine
Aziridine (B145994)
Pyrrolidine (B122466)
3-aminoazetidine
N-amino pyridinium
Amino radical
Functionalized pyridine

Table of Research Findings

Reaction TypeKey FeaturesRelevant Derivatives/Analogs
Nucleophilic Ring Opening Requires activation (e.g., Lewis acid, quaternization). Regioselectivity influenced by electronic and steric factors. magtech.com.cnUnsymmetric azetidines, aziridines with thiol-derivatives. magtech.com.cnnih.gov
Palladium-Catalyzed Ring Opening Regioselective and stereospecific. Involves oxidative addition of a C-N bond. acs.orgAziridines. acs.org
C-H Activation/Functionalization Direct installation of substituents. Can be used for ring construction or post-synthetic modification. acs.orgorganic-chemistry.orgPicolinamide-protected amines. acs.org
Aza Paternò-Büchi Reaction Visible light-enabled [2+2] cycloaddition. Mild and efficient access to functionalized azetidines. nih.govImines and alkenes. nih.gov
Organocatalytic Functionalization Enantioselective synthesis of C2-functionalized azetidines. nih.govα-chloro aldehydes. nih.gov

Reactions Involving the Azetidine Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic center, readily participating in a variety of bond-forming reactions. This reactivity is crucial for the incorporation of the this compound motif into larger molecular frameworks.

N-Functionalization Strategies and Protecting Group Manipulation

The secondary amine of this compound can be readily functionalized through various reactions, including alkylation, acylation, and the installation of protecting groups. These transformations are essential for building molecular complexity and for modulating the physicochemical properties of the resulting derivatives.

N-Alkylation and N-Acylation:

The nucleophilic nitrogen of the azetidine ring can be alkylated using alkyl halides or via reductive amination. Similarly, acylation with acid chlorides or anhydrides provides the corresponding amides. These reactions are fundamental for introducing a wide range of substituents at the nitrogen atom.

Protecting Group Strategies:

In multi-step syntheses, the protection of the azetidine nitrogen is often necessary to prevent unwanted side reactions. The most common protecting group for secondary amines like the one in this compound is the tert-butoxycarbonyl (Boc) group.

The introduction of the Boc group is typically achieved by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or in a solvent like dichloromethane. This reaction affords tert-butyl this compound-1-carboxylate.

Deprotection of the Boc group is readily accomplished under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane, which efficiently cleaves the carbamate (B1207046) to regenerate the free secondary amine. Other acidic reagents such as hydrogen chloride in an organic solvent can also be employed. The choice of deprotection conditions can be tailored to the sensitivity of other functional groups present in the molecule.

Protecting GroupProtection Reagent/ConditionsDeprotection Reagent/Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, DichloromethaneTrifluoroacetic acid (TFA), Dichloromethane or HCl in organic solvent

Reactivity of the 2,3-Difluorophenoxy Moiety in the Context of the Azetidine Scaffold

The 2,3-difluorophenoxy group is generally a stable entity under a variety of reaction conditions commonly employed for the modification of the azetidine ring. The carbon-fluorine bonds are strong, and the aryl ether linkage is robust.

Nucleophilic aromatic substitution (SNAr) on the difluorinated ring is a potential reaction pathway, particularly with strong nucleophiles. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards such substitutions. However, these reactions typically require forcing conditions, such as high temperatures and strong bases, which might not be compatible with the integrity of the azetidine ring. Under the milder conditions typically used for N-functionalization of the azetidine, the 2,3-difluorophenoxy moiety generally remains intact.

The stability of the 2,3-difluorophenoxy group is a key feature, allowing for selective transformations at the azetidine nitrogen without affecting the aromatic portion of the molecule. This chemical orthogonality is a significant advantage in the synthesis of complex molecules containing this building block.

Spectroscopic Elucidation Techniques for the Structural Characterization of 3 2,3 Difluorophenoxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR and ¹³C NMR for Primary Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the primary structure of 3-(2,3-difluorophenoxy)azetidine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the difluorophenoxy group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals, particularly for the azetidine ring carbons and the aromatic carbons of the difluorophenoxy moiety, would be characteristic of the compound's structure. The carbons directly bonded to fluorine would exhibit splitting due to C-F coupling.

A predicted ¹³C NMR spectrum suggests the presence of signals corresponding to the aromatic and azetidine ring carbons, but experimental data is necessary for definitive confirmation np-mrd.org.

Interactive Data Table: Expected ¹H and ¹³C NMR Signals

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Azetidine CHTheoretical ValueTheoretical Value
Azetidine CH₂Theoretical ValueTheoretical Value
Aromatic CHTheoretical ValueTheoretical Value
Aromatic C-ON/ATheoretical Value
Aromatic C-FN/ATheoretical Value

Note: This table is populated with theoretical placeholders as experimental data is unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to map out the proton connectivity within the azetidine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for confirming the connection between the azetidine ring and the difluorophenoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to determine the stereochemistry of the molecule.

¹⁹F NMR for Characterization of Fluorinated Moieties

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atoms in the 2,3-difluorophenoxy group. The spectrum would show distinct signals for the two different fluorine atoms, and their chemical shifts and coupling constants (both F-F and F-H) would be characteristic of their positions on the aromatic ring. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying fluorinated compounds rsc.orgbiophysics.org.

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) can be used to determine the purity of a sample of this compound without the need for a specific reference standard of the compound itself. By adding a known amount of an internal standard with a well-defined NMR signal, the concentration and purity of the analyte can be accurately calculated by comparing the integral of its signals to the integral of the standard's signal. This method is applicable to ¹H and ¹⁹F NMR .

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

C-O-C stretching: Associated with the ether linkage.

Aromatic C=C stretching: From the difluorophenoxy ring.

C-N stretching: From the azetidine ring.

N-H stretching: If the azetidine nitrogen is protonated or not substituted.

C-F stretching: Strong absorptions characteristic of the carbon-fluorine bonds.

C-H stretching: For both the aromatic and aliphatic portions of the molecule.

General spectral libraries provide typical wavenumber ranges for these functional groups, which would be used to interpret the experimental spectrum epa.govupi.eduresearchgate.net.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

No specific mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) data, including fragmentation patterns or exact mass measurements for this compound, have been reported in the reviewed literature.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignments

There is no evidence of the single-crystal X-ray crystallographic analysis of this compound in the public domain. Therefore, information regarding its solid-state structure, bond lengths, bond angles, and stereochemical assignments is not available.

Elemental Analysis for Empirical Formula Confirmation

Specific elemental analysis data, which would provide the experimental percentages of carbon, hydrogen, nitrogen, and other elements to confirm the empirical formula of this compound, has not been found in the available literature.

Computational Chemistry Approaches for Azetidine Ring Systems and Fluorinated Analogues

Quantum Chemical Calculations: Unveiling Electronic and Spectroscopic Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. These methods provide a theoretical framework to understand molecular geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a robust and widely used method for the geometry optimization and electronic structure analysis of organic molecules, including azetidine (B1206935) derivatives. arxiv.orgyoutube.com The process of geometry optimization involves finding the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional arrangement. youtube.comscm.com For 3-(2,3-Difluorophenoxy)azetidine, DFT calculations would begin with an initial guess of the molecular structure, which is then iteratively refined to locate the lowest energy state. youtube.com This process is crucial for obtaining accurate predictions of other molecular properties.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's reactivity. The electron-withdrawing nature of the difluorophenoxy group is expected to significantly influence the electronic properties of the azetidine ring.

Computational MethodBasis SetCalculated PropertySignificance for this compound
DFT (e.g., B3LYP)e.g., 6-31GOptimized GeometryProvides the most stable 3D structure, including bond lengths and angles.
DFT (e.g., B3LYP)e.g., 6-31GHOMO/LUMO EnergiesIndicates electronic reactivity and potential for charge transfer.
DFT (e.g., B3LYP)e.g., 6-31G*Mulliken or NBO ChargesReveals the distribution of electron density and the influence of fluorine atoms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computational model and aid in structural elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. DFT methods can be employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net The accuracy of these predictions has improved significantly, with some machine learning-enhanced DFT methods achieving mean absolute errors of less than 0.10 ppm for ¹H shifts. nih.gov These calculations are sensitive to the molecular geometry and electronic environment of each nucleus, providing a detailed picture of the molecule's structure. youtube.com

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which appear as peaks in the IR and Raman spectra. aps.org These predicted spectra can be used to identify characteristic functional groups and to understand the molecule's vibrational dynamics. For this compound, specific vibrational modes associated with the azetidine ring and the difluorophenoxy group can be identified and analyzed.

Spectroscopic ParameterComputational MethodBasis SetExpected Information for this compound
¹H NMR Chemical ShiftsGIAO-DFTe.g., 6-311+G(2d,p)Prediction of proton chemical shifts, aiding in structural assignment.
¹³C NMR Chemical ShiftsGIAO-DFTe.g., 6-311+G(2d,p)Prediction of carbon chemical shifts, confirming the carbon framework.
Vibrational Frequencies (IR/Raman)DFTe.g., 6-31G*Identification of characteristic stretching and bending modes of the azetidine and aromatic rings.

Molecular Dynamics and Conformational Analysis: Capturing the Dynamic Nature of the Ring

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view, exploring the molecule's conformational landscape over time. nih.govyoutube.com

Influence of Substituents on Azetidine Ring Conformation

The substituents on the azetidine ring play a significant role in determining its preferred conformation. capes.gov.br In the case of this compound, both the phenoxy group at the 3-position and the fluorine atoms on the phenyl ring will influence the ring's puckering. MD simulations can be used to systematically study how these substituents affect the conformational equilibrium of the azetidine ring. researchgate.net For example, the bulky difluorophenoxy group may favor a particular puckered conformation to minimize steric hindrance.

Computational TechniqueParameter StudiedInsight for this compound
Molecular Dynamics (MD)Ring Puckering AngleDetermines the degree of non-planarity of the azetidine ring.
Molecular Dynamics (MD)Dihedral Angle DistributionReveals the preferred orientation of the difluorophenoxy substituent relative to the azetidine ring.
Potential of Mean Force (PMF)Energy Barriers between ConformersQuantifies the energetic cost of transitioning between different puckered states.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions and predicting their kinetics. For this compound, this could involve studying its synthesis or its potential reactions.

Computational methods, particularly DFT, can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mit.edu This allows for a detailed understanding of the reaction mechanism at a molecular level. For instance, the synthesis of this compound likely involves the formation of the azetidine ring through a cyclization reaction. organic-chemistry.orgslideshare.net Computational studies could elucidate the mechanism of this ring-closing step, determining whether it proceeds through a concerted or stepwise pathway.

Furthermore, computational methods can be used to calculate the activation energies of different reaction pathways, providing insights into the reaction kinetics. This information can be used to predict reaction rates and to understand how factors such as temperature and solvent affect the reaction outcome. For example, recent studies have used computational models to predict the feasibility of photocatalyzed reactions to form azetidines. mit.edu

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For the synthesis of azetidines, these methods are crucial for understanding the feasibility of proposed reaction pathways and for identifying the high-energy transition states that govern reaction rates.

Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surface of a reaction. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations were used to investigate the transition states. frontiersin.org These calculations revealed that the transition state leading to the formation of the azetidine ring was significantly lower in energy than the one leading to the competing pyrrolidine (B122466) ring, which was consistent with the experimental results. frontiersin.org The models also suggested that the coordination of the lanthanum catalyst to the substrate and/or product likely plays a key role in determining the regioselectivity of the ring-opening. frontiersin.org

In another study, computational modeling was used to guide the synthesis of azetidines via a photocatalyzed reaction between alkenes and oximes. mit.edumit.edu By modeling the reaction, researchers were able to understand how the photocatalyst excites the molecules from their ground state, enabling a reaction that would otherwise be difficult to achieve. mit.edumit.edu These computational approaches allow for the in silico screening of potential reactants, saving significant time and resources in the laboratory. mit.edumit.edu

The study of ring-opening reactions of azetidiniums with nucleophiles also benefits from computational modeling. nih.govresearchgate.net DFT calculations have been instrumental in understanding the parameters that control the regioselectivity of these reactions, providing a detailed picture of the S_N2 transition states involved. nih.govresearchgate.net

Prediction of Regioselectivity and Stereoselectivity in Azetidine Forming Reactions

One of the most significant contributions of computational chemistry to organic synthesis is its ability to predict the outcome of reactions where multiple products can be formed. In the context of azetidine synthesis, this often relates to predicting which regio- and stereoisomer will be the major product.

For the La(OTf)₃-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, computational studies correctly predicted the observed C3-selective aminolysis. frontiersin.org This was achieved by comparing the activation energies for the formation of the four-membered azetidine ring versus the five-membered pyrrolidine ring. frontiersin.org The computational results indicated a strong preference for the azetidine-forming pathway, a prediction that was borne out by experimental work. frontiersin.org

In the development of a general method for the synthesis of 2-arylazetidines, quantum chemical calculations were used to explain the observed regio- and stereoselectivity. acs.org The calculations provided a quantum mechanical basis for Baldwin's rules in the context of oxirane ring-opening, showing that the formation of the strained four-membered ring was kinetically favored over the thermodynamically more stable five-membered ring under the reaction conditions. acs.org

Furthermore, the influence of fluorine substitution on the regioselectivity of nucleophilic substitution reactions of strained heterocycles has been a subject of computational investigation. researchgate.net For 2-fluoroaziridine, a close relative of azetidines, computations predicted a strong preference for nucleophilic attack at the 3-position. researchgate.net Such studies are crucial for designing selective syntheses of fluorinated azetidines, which are of growing interest in medicinal chemistry.

The table below summarizes some findings from computational studies on the prediction of selectivity in azetidine synthesis.

ReactionComputational MethodKey Finding
La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy aminesDFTThe transition state for azetidine formation is lower in energy than that for pyrrolidine formation, explaining the observed regioselectivity. frontiersin.org
Base-mediated cyclization of 2,3-epoxy aminesQuantum ChemicalKinetically controlled reaction favors the formation of the four-membered azetidine ring over the five-membered pyrrolidine ring, in line with Baldwin's rules. acs.org
Photocatalyzed [2+2] cycloaddition of alkenes and oximesDFTThe frontier orbital energy match between the alkene and the oxime can be used to predict the feasibility and outcome of the azetidine-forming reaction. mit.edumit.edu
Nucleophilic ring-opening of azetidiniumsDFTThe substitution pattern on the azetidinium ring dictates the regioselectivity of the nucleophilic attack, which can be rationalized by analyzing the transition states. nih.govresearchgate.net

Analysis of Ring Strain and Stability through Computational Methods

Azetidine and its derivatives are characterized by significant ring strain, which influences their stability and reactivity. acs.org Computational methods offer a quantitative way to assess this strain and to understand its chemical consequences.

The ring strain energy of azetidines can be calculated using various computational approaches, including quantum mechanical methods. numberanalytics.com These calculations help to rationalize the reactivity of these four-membered rings. For example, the strain release upon ring-opening is a major driving force for many reactions of azetidines. acs.org

A comparative computational study of the basicity of nitrogen heterocycles, including aziridine (B145994), azetidine, pyrrolidine, and piperidine (B6355638), demonstrated that basicity generally increases with ring size, which is consistent with a decrease in ring strain. srce.hr Interestingly, four-membered azetidine systems were found to have basicities that were close to or even surpassed that of their acyclic counterparts. srce.hr

Fluorine substitution can have a profound effect on the stability and reactivity of azetidines. Computational studies on fluorinated aziridines have shown that fluorine can significantly increase the reactivity towards nucleophilic attack due to electronic effects that stabilize the transition state. researchgate.net Similar effects are expected in fluorinated azetidines, and computational analysis is key to understanding and predicting these effects.

The table below presents calculated ring strain energies for some small nitrogen heterocycles.

HeterocycleRing Strain Energy (kcal/mol)
Aziridine~27
Azetidine~26
Pyrrolidine~6
Piperidine~0

Note: These are approximate values and can vary depending on the computational method used.

Integration of Computational and Experimental Data in Azetidine Research

The most powerful approach to understanding and developing new chemistry for azetidines involves the close integration of computational and experimental methods. This synergy allows for a cycle of prediction, testing, and refinement that can accelerate discovery.

A prime example of this integrated approach is the development of a photocatalytic method for synthesizing azetidines. mit.edumit.edu Computational models were first used to predict which pairs of alkenes and oximes would react to form azetidines. mit.edumit.edu These predictions were then tested experimentally, and the results were used to refine the computational model. mit.edumit.edu This iterative process led to the discovery of a much wider range of suitable substrates for the reaction than was previously thought possible. mit.edu

In the study of the La(OTf)₃-catalyzed synthesis of azetidines, the experimental observation of high regioselectivity was explained and supported by DFT calculations of the reaction mechanism. frontiersin.org This combination of experimental and computational data provided a comprehensive understanding of the reaction and the role of the catalyst. frontiersin.org

Similarly, in the synthesis of 2-arylazetidines, the experimental findings were rationalized through quantum chemical investigations of the reaction mechanism. acs.org This allowed for a deeper understanding of the factors controlling the regio- and stereoselectivity of the azetidine formation. acs.org

The development of new synthetic methods for azetidines and their fluorinated analogues will undoubtedly continue to rely on this powerful combination of computational and experimental chemistry. As computational models become more sophisticated and accurate, their predictive power will become even more valuable to the synthetic chemist.

Azetidine Scaffolds in Advanced Organic Synthesis and Molecular Design

Azetidines as Non-Natural Amino Acid Surrogates and in Peptidomimetics

Azetidines are increasingly utilized as non-natural amino acid surrogates in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced pharmacological properties. acs.orgsigmaaldrich.com The incorporation of an azetidine (B1206935) core, particularly derivatives like azetidine-2-carboxylic acid, the lower homologue of proline, can profoundly influence the properties of a peptide chain. nih.gov

Research has demonstrated that introducing azetidine units can improve the metabolic stability of peptides. For instance, incorporating a 3-aminoazetidine (3-AAz) subunit into a cyclohexapeptide was shown to enhance its stability against protease degradation compared to its all-peptide counterpart. nih.govresearchgate.net This resistance to enzymatic cleavage is a critical attribute for developing peptide-based therapeutics.

Furthermore, azetidines serve as conformation-directing elements. The 3-AAz subunit has been identified as a potent turn-inducing element, facilitating the efficient synthesis of small to medium-sized cyclic peptides, which are often challenging to produce. nih.govresearchgate.net The rigid geometry of the azetidine ring can pre-organize the linear peptide precursor into a conformation amenable to cyclization. nih.gov This strategy has been successfully applied to the synthesis of various tetra-, penta-, and hexapeptides. nih.gov The investigation of lithiated N-Boc-2-arylazetidines has also led to the creation of novel, constrained azetidine-based peptidomimetics through self-condensation reactions. rsc.org

The use of azetidines in peptidomimetics offers a powerful strategy to overcome the traditional limitations of peptide drugs, such as poor stability and low bioavailability, by creating structurally unique and robust analogues. acs.org

Table 1: Impact of Azetidine Incorporation on Peptide Properties

Feature Observation Implication in Peptidomimetics
Protease Stability Introduction of a 3-aminoazetidine (3-AAz) unit improves stability against enzymatic cleavage. nih.govresearchgate.net Enhanced in vivo half-life of peptide-based drugs.
Conformational Control The 3-AAz subunit acts as a turn-inducing element. nih.gov Facilitates the synthesis of constrained cyclic peptides.
Structural Mimicry Azetidine-2-carboxylic acid serves as a surrogate for proline. nih.gov Allows for subtle modification of peptide backbone and conformation.

| Synthetic Accessibility | Self-condensation of lithiated azetidines yields novel dimeric peptidomimetics. rsc.org | Provides access to unique and structurally complex scaffolds. |

Contributions to Three-Dimensionality in Molecular Structures

In contemporary drug discovery, there is a strong emphasis on moving away from flat, two-dimensional molecules towards structures with greater three-dimensionality (3D). Molecules with higher 3D character often exhibit improved selectivity, enhanced solubility, and better physicochemical properties. Azetidine scaffolds are instrumental in achieving this goal. broadinstitute.org

The strained, non-planar geometry of the four-membered azetidine ring inherently introduces 3D character into a molecule. X-ray diffraction studies of 3-((hetera)cyclobutyl)azetidines confirm that these structures possess a larger size and a more complex three-dimensional arrangement compared to parent heterocycles like piperidine (B6355638) or morpholine. acs.org This increased spatial complexity allows for more precise interactions with the intricate binding pockets of biological targets.

By serving as a non-aromatic, rigid linker, the azetidine ring can project substituents into distinct vectors in 3D space. This is a key design principle in creating CNS-focused lead-like libraries, where the ability to penetrate the blood-brain barrier is often linked to specific molecular shapes and properties. broadinstitute.orgnih.gov The synthesis of diverse libraries containing fused, bridged, and spirocyclic azetidine systems demonstrates the scaffold's utility in generating a wide array of unique molecular frameworks with significant 3D diversity. nih.govnih.gov

The defined structure of the azetidine ring, as determined in various polypeptide studies using techniques like NMR spectroscopy, provides a predictable foundation for building complex molecules with specific spatial arrangements. nih.gov

Strategies for Limiting Molecular Conformational Flexibility

Controlling the conformational flexibility of a molecule is a cornerstone of rational drug design. By reducing the number of accessible conformations, a molecule can be "pre-organized" to fit its biological target, which can lead to a more favorable binding entropy and higher affinity. The rigid nature of the azetidine ring makes it an excellent tool for this purpose. rsc.org

The synthesis of 3-((hetera)cyclobutyl)azetidines, which serve as "stretched" analogues of common heterocycles like piperidine and morpholine, showcases how the azetidine unit can be combined with other rings to create larger, yet still conformationally restrained, structures. acs.org Although these larger constructs have increased conformational flexibility compared to the parent heterocycles, they are still more rigid than comparable acyclic linkers. This tunable rigidity allows chemists to fine-tune the conformational profile of a molecule to optimize its biological activity.

Design Principles for Azetidine-Based Scaffolds in Fragment-Based Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a target and then growing or combining them into more potent leads. Azetidine derivatives are highly valued as scaffolds in FBDD due to their desirable properties. nih.gov

Key design principles for using azetidines in FBDD include:

Novelty and 3D Vector Space: Azetidines provide access to novel chemical space and project substituents in well-defined three-dimensional vectors, which is often difficult to achieve with more common aromatic fragments. broadinstitute.orgnih.gov

Improved Physicochemical Properties: As small, polar heterocycles, azetidines can improve properties like solubility while maintaining a low molecular weight, a key consideration for fragments. researchgate.net

Synthetic Tractability: The development of robust synthetic methods allows for the diversification of the azetidine core, enabling the exploration of structure-activity relationships (SAR) around the fragment hit. nih.gov

A notable example is the discovery of a novel azetidine scaffold for Type II inhibitors of colony-stimulating factor-1 receptor (CSF-1R). nih.gov Using structure-based design and docking models, researchers identified an azetidine-containing compound with high inhibitory activity. nih.gov X-ray crystallography confirmed that the azetidine compound bound to the desired "DFG-out" conformation of the kinase, validating the design approach. nih.gov Similarly, in the development of P2Y12 receptor ligands, azetidine was explored as an alternative to piperidine and piperazine (B1678402) rings to optimize properties for CNS applications. acs.org

Table 2: Azetidine-Based Compounds in Drug Discovery

Compound/Scaffold Target Finding
Azetidine-based scaffold (Compound 4a) CSF-1R Discovered as a potent Type II inhibitor (IC₅₀ = 9.1 nM) through a structure-based design approach. nih.gov
AZD1283 analogue (Compound 12) P2Y12R Showed high affinity (IC₅₀ = 79 nM) and was selected for further evaluation as a potential PET tracer. acs.org
AZD1283 analogue (Compound 20) P2Y12R An azetidine-containing analogue that showed lower affinity compared to its piperidine counterpart (Compound 10). acs.org

| Spirocyclic Azetidines | CNS Targets | A library of 1976 compounds was synthesized to generate lead-like molecules with favorable physicochemical and pharmacokinetic properties for CNS applications. nih.govnih.gov |

Applications in Complex Molecule Synthesis as Advanced Synthons

Beyond their direct inclusion in bioactive molecules, azetidines serve as versatile and advanced building blocks, or synthons, for the synthesis of more complex molecular architectures. rsc.org The ring strain of azetidines (approx. 25.4 kcal/mol) makes them more stable and easier to handle than highly reactive aziridines, yet susceptible to ring-opening reactions under specific conditions, providing unique synthetic pathways. rsc.orgrsc.org

Numerous synthetic methodologies have been developed to create and functionalize azetidines, establishing them as key intermediates. organic-chemistry.org These include:

Ring Transformations: Regio- and diastereoselective synthesis of 2-arylazetidines can be achieved from substituted oxiranes. wikipedia.org

Intramolecular Cyclizations: Palladium-catalyzed intramolecular C-H amination has been used to synthesize azetidines from picolinamide-protected amines. organic-chemistry.org

Multi-component Reactions: The synthesis of functionalized azetidine derivatives can be accomplished via copper-catalyzed reactions of terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.org

Aza-Michael Additions: New heterocyclic amino acid derivatives containing azetidine rings have been prepared through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate. nih.gov

The ability to generate densely functionalized azetidines has enabled their use in diversity-oriented synthesis (DOS) to create libraries of fused, bridged, and spirocyclic compounds for drug discovery. broadinstitute.orgnih.gov For example, a densely functionalized azetidine core system was used to access fused 8-membered rings via ring-closing metathesis, demonstrating the scaffold's versatility as an advanced synthon. nih.gov These synthetic advancements ensure that azetidines will continue to be valuable components in the construction of complex and biologically relevant molecules. rsc.org

Future Research Directions and Unresolved Challenges in the Chemistry of 3 2,3 Difluorophenoxy Azetidine

Development of Novel and Highly Efficient Synthetic Strategies for Azetidine (B1206935) Systems

The construction of the strained four-membered azetidine ring remains a significant synthetic challenge. acs.orgrsc.org Future research will undoubtedly focus on the development of more efficient and versatile methods for its synthesis. Traditional approaches often rely on intramolecular cyclization of precursors with leaving groups, but these methods can be limited by competing elimination reactions. acs.org Modern strategies are exploring novel pathways to overcome these limitations.

Recent advancements include:

Cascade Reactions: The development of cascade reactions, such as the trifluoromethylation/cyclization of N-allyl ynamides, provides a rapid and efficient entry to complex azetidine-fused tricyclic systems under mild conditions. rsc.orgrsc.org This represents a departure from traditional methods that often require harsh conditions or pre-functionalized starting materials. rsc.org

Photochemical Methods: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for synthesizing functionalized azetidines. researchgate.netrsc.org The use of visible light photocatalysis, for instance with iridium(III) photocatalysts, to promote these reactions with precursors like 2-isoxazoline-3-carboxylates is a significant step forward. rsc.org

Ring Contraction and Expansion: Ring contraction of larger heterocycles, such as α-bromo-N-sulfonylpyrrolidinones, and ring expansion of smaller rings are also emerging as viable strategies for azetidine synthesis. rsc.org

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination presents a modern approach to constructing the azetidine ring, offering high functional group tolerance. rsc.org

The development of these and other novel synthetic strategies will be crucial for accessing a wider range of azetidine derivatives, including those with specific substitution patterns relevant to medicinal chemistry and materials science. rsc.orgresearchwithrutgers.comrsc.org

Advancements in Practical and Scalable Stereoselective Syntheses of Substituted Azetidines

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of practical and scalable methods for the stereoselective synthesis of substituted azetidines is of paramount importance. While progress has been made, the synthesis of enantiomerically pure azetidines remains a challenge. acs.org

Key areas for future development include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. Future efforts will likely focus on developing new and more efficient chiral catalysts for reactions such as the [3+1]-cycloadditions of imido-sulfur ylides with enoldiazoacetates to produce enantiomerically enriched 2-azetines, which can then be reduced to azetidines. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as chiral tert-butanesulfinamides, provides a reliable method for diastereoselective synthesis of C2-substituted azetidines. acs.org Further exploration of new and more versatile chiral auxiliaries is warranted.

Substrate-Controlled Diastereoselectivity: In some cases, the inherent stereochemistry of the starting material can be used to control the stereochemistry of the final product. For example, the radical cyclization of ynamides derived from commercially available amino alcohols allows for the synthesis of chiral, non-racemic azetidines. nih.gov

The ability to synthesize specific stereoisomers of substituted azetidines on a large scale will be critical for their application in drug discovery and development, where even small differences in stereochemistry can have profound effects on efficacy and safety. acs.orgresearchgate.net

Exploration of New Reactivity Patterns and Chemical Transformations for the Azetidine Ring

The strained nature of the azetidine ring endows it with unique reactivity that can be harnessed for further chemical transformations. researchwithrutgers.comrsc.orgresearchgate.net While the ring is more stable than the related aziridine (B145994), it can undergo ring-opening reactions under appropriate conditions, providing access to a variety of functionalized linear amines. researchwithrutgers.comrsc.orgnih.govambeed.com

Future research in this area will likely focus on:

Ring-Opening Reactions: Investigating new reagents and conditions for the selective ring-opening of azetidinium ions and other activated azetidines will provide access to a wider range of polysubstituted acyclic amines. nih.gov The regioselectivity of these reactions is a key aspect that requires further study. rsc.org

Functionalization of the Azetidine Ring: Developing new methods for the direct functionalization of the azetidine ring without ring-opening is another important area of research. This includes the development of methods for C-H activation and the introduction of new substituents at various positions on the ring. rsc.org

Utilizing Azetines as Intermediates: Unsaturated azetidines, known as azetines, are valuable intermediates that can undergo a variety of addition and cycloaddition reactions to generate highly substituted azetidine derivatives. nih.gov Further exploration of the reactivity of both 1- and 2-azetines will undoubtedly lead to new and efficient methods for the synthesis of complex azetidines. nih.gov

A deeper understanding of the reactivity of the azetidine ring will not only expand its synthetic utility but also provide insights into its role in biological systems. lifechemicals.com

Continued Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental chemistry has become an indispensable tool in modern chemical research. In the context of azetidine chemistry, computational methods can provide valuable insights into reaction mechanisms, predict reactivity and selectivity, and guide the rational design of new synthetic strategies and functional molecules. nih.gov

Future directions in this area include:

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model transition states and predict the regioselectivity and stereoselectivity of reactions involving azetidines, such as nucleophilic ring-opening reactions. nih.gov This can help to optimize reaction conditions and design more selective transformations.

Understanding Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of complex reactions, such as the cascade trifluoromethylation/cyclization of N-allyl ynamides, providing a deeper understanding of the factors that control the reaction outcome. rsc.org

Designing Novel Catalysts and Reagents: Computational screening can be used to identify promising new catalysts and reagents for azetidine synthesis and functionalization, accelerating the discovery process.

The continued integration of increasingly sophisticated computational methods with experimental validation will be crucial for tackling the remaining challenges in azetidine chemistry and for the rational design of new azetidine-based compounds with desired properties.

Expanding the Scope of Functionalized Azetidines for Diverse Research Applications

Functionalized azetidines are valuable building blocks in medicinal chemistry and drug discovery. lifechemicals.comchemrxiv.org Their unique three-dimensional structure and physicochemical properties can lead to improved pharmacological profiles, including enhanced metabolic stability and bioavailability. rsc.orgnih.gov

Future research will focus on expanding the applications of functionalized azetidines in areas such as:

Medicinal Chemistry: The synthesis and evaluation of new azetidine-containing compounds as potential therapeutic agents for a wide range of diseases will continue to be a major focus. lifechemicals.comchemrxiv.org This includes their use as bioisosteres for other cyclic amines like pyrrolidine (B122466) and piperidine (B6355638). chemrxiv.org

Materials Science: The rigid and well-defined structure of the azetidine ring makes it an attractive building block for the development of new materials with unique properties. This could include polymers, liquid crystals, and other advanced materials.

Chemical Biology: Azetidine-containing probes and labels can be used to study biological processes and to identify new drug targets.

The development of more efficient and versatile synthetic methods for accessing a wide range of functionalized azetidines will be essential for realizing their full potential in these and other research areas. rsc.org

Addressing Challenges in the Synthesis of Densely Functionalized Azetidines

While significant progress has been made in the synthesis of substituted azetidines, the construction of densely functionalized systems, particularly those with multiple stereocenters, remains a formidable challenge. rsc.orgresearchgate.net The steric hindrance and potential for competing side reactions associated with multiple functional groups can significantly complicate synthetic efforts.

Future research in this area should address:

Development of Robust and Tolerant Methodologies: New synthetic methods are needed that are tolerant of a wide range of functional groups and that can be used to introduce multiple substituents onto the azetidine ring in a controlled manner. rsc.org

Step-Economical Strategies: The development of one-pot and multicomponent reactions that can generate densely functionalized azetidines in a single step would be highly desirable. nih.gov

Orthogonal Protecting Group Strategies: The use of orthogonal protecting groups will be essential for the selective manipulation of different functional groups within a densely functionalized azetidine molecule.

Overcoming the challenges associated with the synthesis of densely functionalized azetidines will open up new avenues for the design and synthesis of complex molecules with novel properties and applications.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(2,3-difluorophenoxy)azetidine and its derivatives?

Answer: The synthesis of azetidine derivatives often involves cycloaddition or substitution reactions. For example, ethyl 2,3-butadienoate reacts with N-tosylated imines in the presence of DABCO or DMAP to form azetidine derivatives . Key steps include:

  • Reaction Optimization : Use of DABCO yields azetidine derivatives, while DMAP favors dihydropyridine byproducts.
  • Characterization : Confirm purity via HPLC (>97% in patent examples) and structural integrity via LCMS (e.g., m/z 701 [M+H]+ observed for related compounds) .

Q. Table 1: Representative Reaction Conditions

CatalystReaction OutcomeYieldAnalytical Confirmation
DABCOAzetidine derivative~85%LCMS, NMR
DMAPDihydropyridine derivative~70%HPLC, HRMS

Q. How does fluorination at the 2,3-positions of the phenoxy group influence physicochemical properties?

Answer: Fluorination enhances metabolic stability and modulates lipophilicity. In AstraZeneca’s CXCR2 inhibitors, replacing 2,3-difluorobenzyl with 4-fluorobenzyl improved plasma protein binding (PPB) and extended half-life . Key observations:

  • Lipophilicity (LogP) : 2,3-Difluorophenoxy groups increase LogP compared to non-fluorinated analogs.
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism in liver microsomes.

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • LCMS : Detects molecular ions (e.g., m/z 701 [M+H]+) and confirms purity .
  • NMR : Resolves stereochemistry (e.g., ¹⁹F NMR distinguishes fluorine environments).
  • HPLC : Validates purity (>97% in commercial batches) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target binding?

Answer: SAR studies focus on modifying the azetidine core and fluorophenoxy substituents:

  • Azetidine Substitutions : Methylation (e.g., 3-methyl-1-azetidinesulfonamide) enhances solubility and target affinity .
  • Fluorine Positioning : 2,3-Difluoro substitution improves receptor binding in dopamine transporter ligands compared to mono-fluoro analogs .

Q. Table 2: SAR Trends in Azetidine Derivatives

ModificationEffect on Target BindingReference
2,3-Difluorophenoxy↑ Binding affinity (DAT selectivity)
Azetidine methylation↑ Solubility, ↓ metabolic clearance

Q. How can contradictory data on fluorination’s impact on pharmacokinetics be resolved?

Answer: Contradictions arise from varying fluorination patterns and assay conditions. For example:

  • Case 1 : 2,3-Difluoro substitution increased PPB but reduced bioavailability in one study .
  • Case 2 : Mono-fluorination improved CNS penetration in dopamine ligands .
    Resolution : Use standardized assays (e.g., human liver microsome stability tests) and computational modeling (e.g., QSAR) to decouple electronic vs. steric effects of fluorine.

Q. What strategies improve the metabolic stability of this compound analogs?

Answer:

  • Fluorine Addition : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block CYP450 oxidation .
  • Azetidine Rigidity : Replace flexible azetidine with spirocyclic systems (e.g., diazaspiro[3.5]nonene derivatives) to reduce metabolic liability .

Q. How do computational methods aid in designing fluorinated azetidine analogs?

Answer:

  • Docking Studies : Predict binding poses of 2,3-difluorophenoxy derivatives in target receptors (e.g., CXCR2) .
  • ADMET Prediction : Tools like SwissADME estimate LogP, solubility, and CYP450 interactions for fluorinated analogs .

Q. What are the challenges in scaling up synthesis of this compound for preclinical studies?

Answer:

  • Purification : High-purity (>97%) batches require preparative HPLC or recrystallization .
  • Yield Optimization : Catalytic systems (e.g., DABCO vs. DMAP) must be tuned to minimize byproducts .

Data Contradictions and Validation

Q. How to address discrepancies in reported fluorination effects on receptor binding?

Answer:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for GPCRs) and ligand concentrations.
  • Control Experiments : Compare fluorinated analogs with non-fluorinated counterparts under identical conditions .

Q. What validation is required for novel synthetic routes?

Answer:

  • Reproducibility : Validate yields and purity across ≥3 independent batches.
  • Cross-Validation : Confirm structures via orthogonal methods (e.g., X-ray crystallography for ambiguous NMR signals) .

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Reactant of Route 1
Reactant of Route 1
3-(2,3-Difluorophenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2,3-Difluorophenoxy)azetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.